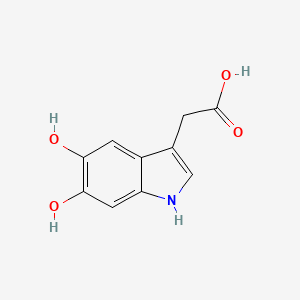

![molecular formula C12H8N2O2 B11893782 3-Methylimidazo[1,2-b]isoquinoline-5,10-dione CAS No. 62366-60-3](/img/structure/B11893782.png)

3-Methylimidazo[1,2-b]isoquinoline-5,10-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

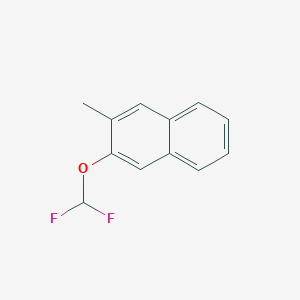

3-メチルイミダゾ[1,2-b]イソキノリン-5,10-ジオンは、分子式C11H6N2O2を持つ複素環式化合物です。この化合物は、イミダゾ環がイソキノリン環に縮合し、5位と10位に2つのカルボニル基を持つという独特の構造で特徴付けられます。 O=C⋯C=O線に沿ってわずかに折り畳まれた、バタフライ型の分子構造で知られています .

2. 製法

合成経路と反応条件

3-メチルイミダゾ[1,2-b]イソキノリン-5,10-ジオンの合成は、通常、芳香族第一級アミンとマレイン酸無水物誘導体の縮合によって行われます。 この反応により、イミダゾ[1,2-b]イソキノリン-5,10-ジオン骨格が形成されます . 遷移金属触媒反応や有機触媒法も、これらの複雑な複素環構造を構築するために用いられています .

工業的製法

3-メチルイミダゾ[1,2-b]イソキノリン-5,10-ジオンの工業的製法は、文献ではあまり詳しく説明されていません。 反応条件の最適化、費用対効果の高い試薬の使用、高収率の確保など、大規模有機合成の一般的な原則が適用されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,2-b]isoquinoline-5,10-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the imidazo[1,2-b]isoquinoline-5,10-dione scaffold . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

化学反応の分析

反応の種類

3-メチルイミダゾ[1,2-b]イソキノリン-5,10-ジオンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応によって、カルボニル基を修飾することができます。

置換: イミダゾ環やイソキノリン環のさまざまな位置で置換反応が起こることがあります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求電子剤や求核剤などがあります .

主な生成物

これらの反応から形成される主な生成物は、使用した特定の試薬と条件によって異なります。 例えば、酸化はキノン誘導体を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .

科学的研究の応用

3-メチルイミダゾ[1,2-b]イソキノリン-5,10-ジオンは、科学研究においていくつかの応用があります。

作用機序

3-メチルイミダゾ[1,2-b]イソキノリン-5,10-ジオンの作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物の電子吸引性により、特定の酵素や受容体の強力な阻害剤となります。 例えば、細胞シグナル伝達経路で重要な役割を果たすキナーゼやホスホジエステラーゼを阻害することができます .

類似化合物との比較

類似化合物

イミダゾ[1,5-a]ピリジン: 発光特性と、さまざまな用途における汎用性で知られています.

イミダゾ[1,2-a]キノキサリン: 抗がん剤や抗けいれん剤などの重要な生物活性を示します.

独自性

3-メチルイミダゾ[1,2-b]イソキノリン-5,10-ジオンは、イミダゾ環とイソキノリン環の両方の特性を組み合わせた独自の構造のために際立っています。

特性

CAS番号 |

62366-60-3 |

|---|---|

分子式 |

C12H8N2O2 |

分子量 |

212.20 g/mol |

IUPAC名 |

3-methylimidazo[1,2-b]isoquinoline-5,10-dione |

InChI |

InChI=1S/C12H8N2O2/c1-7-6-13-11-10(15)8-4-2-3-5-9(8)12(16)14(7)11/h2-6H,1H3 |

InChIキー |

IMCJMJOUXQTYFX-UHFFFAOYSA-N |

正規SMILES |

CC1=CN=C2N1C(=O)C3=CC=CC=C3C2=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)

![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)

![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)

![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)

![2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11893764.png)